octadec-2-en-1-ol
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Overview
Description
Octadec-2-en-1-ol: is a long-chain fatty alcohol with the molecular formula C18H36O . It is characterized by the presence of a double bond at the second carbon atom and a hydroxyl group at the first carbon atom. .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadec-2-en-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of oleic acid using a catalyst such as ruthenium-tin-alumina. This method selectively hydrogenates oleic acid to produce this compound under low pressure with high yield .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of fatty acids derived from natural sources such as vegetable oils. The process involves the use of specific catalysts and controlled reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Octadec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form octadecan-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Octadecanoic acid (stearic acid) or octadecanal.
Reduction: Octadecan-1-ol.
Substitution: Octadec-2-en-1-chloride.
Scientific Research Applications
Octadec-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Acts as a metabolite in various biological pathways.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers .
Mechanism of Action
The primary mechanism of action of octadec-2-en-1-ol stems from its amphiphilic nature . The long hydrophobic hydrocarbon chain interacts with nonpolar molecules, while the hydroxyl group enables interactions with polar molecules and surfaces. This dual interaction capability makes it an effective surfactant and emulsifier .
Comparison with Similar Compounds
Similar Compounds
Octadec-9-en-1-ol:
Octadecan-1-ol: A saturated fatty alcohol with no double bonds.
Hexadecan-1-ol: A shorter chain fatty alcohol with sixteen carbon atoms
Uniqueness
Octadec-2-en-1-ol is unique due to the position of its double bond at the second carbon atom, which imparts distinct chemical properties and reactivity compared to other long-chain fatty alcohols. This unique structure allows for specific applications in surfactant and emulsifier formulations .
Properties
Molecular Formula |
C18H36O |
---|---|
Molecular Weight |
268.5 g/mol |
IUPAC Name |
octadec-2-en-1-ol |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h16-17,19H,2-15,18H2,1H3 |
InChI Key |
NMNAESABLXLQEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCO |
Origin of Product |
United States |
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